2-ピリジン-3-イル-ピペラジン

概要

説明

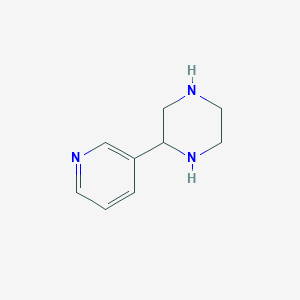

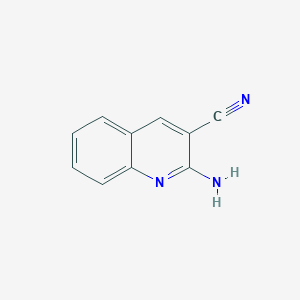

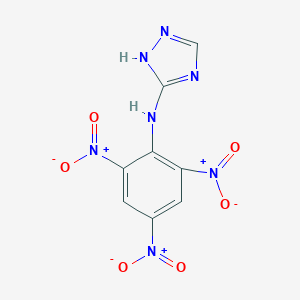

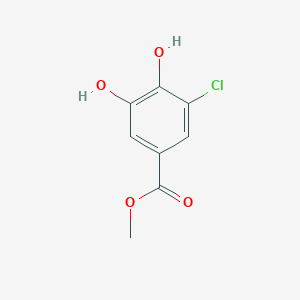

2-Pyridin-3-yl-piperazine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of 2-Pyridin-3-yl-piperazine is characterized by a piperazine ring attached to a pyridine ring . The piperazine moiety is a critical structural element for its activity . Further insights into the molecular structure can be obtained through techniques such as X-ray diffraction studies and DFT/TDDFT calculations .Chemical Reactions Analysis

The chemical reactions involving 2-Pyridin-3-yl-piperazine are diverse and depend on the specific conditions and reagents used. For instance, it can undergo reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

2-Pyridin-3-yl-piperazine is a powder at room temperature . More detailed physical and chemical properties can be determined through further analysis.科学的研究の応用

抗結核剤

2-ピリジン-3-イル-ピペラジンは、新規置換N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体の設計および合成に使用されてきました。 これらの誘導体は、結核菌H37Raに対して有意な抗結核活性を示しました .

抗線維化活性

一連の新規な2-(ピリジン-2-イル)ピリミジン誘導体を設計、合成し、不死化ラット肝星細胞(HSC-T6)に対してその生物活性を評価しました。 これらの化合物のいくつかは、ピルフェニドンおよびBipy55′DCよりも優れた抗線維化活性を示しました .

空気中のイソシアネートの測定

1-(2-ピリジル)ピペラジンは、逆相HPLCによる空気中の脂肪族および芳香族イソシアネートの両方の測定のための試薬として使用できます .

空気中のジイソシアネートの蛍光測定

Safety and Hazards

将来の方向性

Research into 2-Pyridin-3-yl-piperazine and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, some studies have shown promising antinociceptive properties, suggesting potential use in pain therapies . Further studies are needed to confirm these findings and explore other potential applications.

作用機序

Target of Action

2-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptor is a type of adrenergic receptor, and it plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Biochemical Pathways

The biochemical pathways affected by 2-Pyridin-3-yl-piperazine are likely related to its activity as an α2-adrenergic receptor antagonist. By blocking these receptors, it can affect the adrenergic system, which plays a key role in responses such as the fight-or-flight response, regulation of heart rate, smooth muscle relaxation, and more. The specific pathways and downstream effects may vary depending on the specific derivative of 2-pyridin-3-yl-piperazine and its pharmacological properties .

Pharmacokinetics

Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier, which makes them effective for targeting central nervous system receptors .

Result of Action

The molecular and cellular effects of 2-Pyridin-3-yl-piperazine’s action would depend on its specific targets and the physiological systems in which these targets are involved. As an α2-adrenergic receptor antagonist, it could potentially lead to increased release of neurotransmitters like adrenaline and noradrenaline, resulting in various physiological effects .

生化学分析

Biochemical Properties

2-Pyridin-3-yl-piperazine has been found to interact with various enzymes and proteins . Some derivatives of this substance are known to act as potent and selective α 2-adrenergic receptor antagonists

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-pyridin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUDKJYHYOYXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397670 | |

| Record name | 2-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-56-7 | |

| Record name | 2-(3-Pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)

![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)